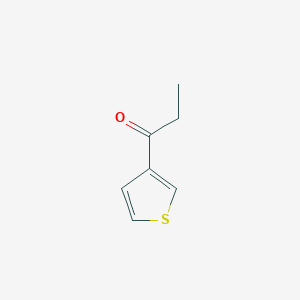

1-(Thiophen-3-yl)propan-1-one

説明

Structure

3D Structure

特性

IUPAC Name |

1-thiophen-3-ylpropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8OS/c1-2-7(8)6-3-4-9-5-6/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBCICFNKXBQWLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CSC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51179-52-3 | |

| Record name | 1-(thiophen-3-yl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Pathways for 1 Thiophen 3 Yl Propan 1 One and Its Analogs

Direct Acylation and Related Carbon-Carbon Bond Formations

Directly introducing the propanoyl group onto the thiophene (B33073) nucleus is a primary strategy for the synthesis of 1-(thiophen-3-yl)propan-1-one. This can be accomplished through classical electrophilic substitution reactions as well as more contemporary transition metal-catalyzed processes.

Friedel-Crafts Acylation of Thiophene Precursors

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. rsc.orgnih.govorganic-chemistry.org This electrophilic aromatic substitution reaction involves the treatment of an aromatic compound with an acylating agent, such as an acyl chloride or anhydride (B1165640), in the presence of a Lewis acid catalyst. rsc.orgnih.govorganic-chemistry.org For thiophene, this reaction typically exhibits a high degree of regioselectivity, with acylation preferentially occurring at the C2 and C5 positions due to the greater stabilization of the cationic intermediate. stackexchange.com

To achieve the synthesis of 1-(thiophen-3-yl)propan-1-one, strategies must be employed to direct the acylation to the C3 position. One common approach is to utilize a 3-substituted thiophene precursor where the substituent either electronically deactivates the C2 and C5 positions or sterically hinders them, thereby favoring acylation at the C3 or C4 positions. For instance, using a 3-halothiophene can influence the regioselectivity of the acylation. Directing groups, such as bromide, have been shown to facilitate β-functionalization of thiophenes. colab.wsresearchgate.netosti.gov

A general scheme for the Friedel-Crafts acylation to obtain a 3-acylthiophene is presented below:

Caption: General reaction scheme for the Friedel-Crafts acylation of a 3-substituted thiophene to yield a 3-acylthiophene derivative.

Caption: General reaction scheme for the Friedel-Crafts acylation of a 3-substituted thiophene to yield a 3-acylthiophene derivative.| Reactant 1 | Reactant 2 | Catalyst | Product |

| 3-Substituted Thiophene | Propanoyl Chloride | Lewis Acid (e.g., AlCl₃) | 1-(3-Substituted-thiophen-X-yl)propan-1-one |

This interactive table summarizes the key components of a Friedel-Crafts acylation reaction directed towards the synthesis of 3-acylthiophenes.

Palladium-Catalyzed Multicomponent Cascade Reactions

Modern synthetic chemistry has seen the rise of palladium-catalyzed cross-coupling reactions as a powerful tool for the formation of carbon-carbon bonds. tandfonline.comresearchgate.netorganic-chemistry.orgberkeley.eduyoutube.com These methods offer high efficiency and functional group tolerance. For the synthesis of 1-(thiophen-3-yl)propan-1-one and its analogs, palladium-catalyzed carbonylative coupling reactions are particularly relevant. rsc.orgnih.govmdpi.com

In a multicomponent cascade approach, a 3-thienylboronic acid or a related organometallic thiophene derivative can be coupled with a source of carbon monoxide and a suitable alkylating agent in the presence of a palladium catalyst. nih.gov This approach allows for the convergent synthesis of the target ketone from readily available starting materials. The reaction proceeds through a series of catalytic cycles involving oxidative addition, migratory insertion of carbon monoxide, and reductive elimination to afford the final product.

The general principle of a palladium-catalyzed carbonylative cross-coupling for the synthesis of a thienyl ketone is illustrated as follows:

Caption: Generalized scheme for the palladium-catalyzed carbonylative coupling of a 3-thienylboronic acid to produce a 3-acylthiophene.

Caption: Generalized scheme for the palladium-catalyzed carbonylative coupling of a 3-thienylboronic acid to produce a 3-acylthiophene.| Thiophene Derivative | Carbon Monoxide Source | Coupling Partner | Catalyst System | Product |

| 3-Thienylboronic Acid | CO gas or CO surrogate | Propyl Halide | Pd(OAc)₂ / Ligand | 1-(Thiophen-3-yl)propan-1-one |

This interactive table outlines the components of a palladium-catalyzed multicomponent cascade reaction for the synthesis of 1-(thiophen-3-yl)propan-1-one.

Oxytrifluoromethylation of Alkenes Leading to Thiophene Propanones

The introduction of trifluoromethyl groups into organic molecules is of significant interest in medicinal chemistry. libretexts.orgresearchgate.net While not a direct synthesis of 1-(thiophen-3-yl)propan-1-one, the principles of alkene functionalization can be adapted to synthesize related trifluoromethyl ketones. The oxytrifluoromethylation of an alkene involves the simultaneous addition of a trifluoromethyl group and an oxygen-containing functionality across the double bond.

A plausible synthetic route to a β-trifluoromethyl ketone analog of 1-(thiophen-3-yl)propan-1-one could involve the reaction of a thiophene-containing vinyl ether or enamine with a trifluoromethylating agent. rsc.orgnih.govnih.govresearchgate.netresearchgate.net The resulting intermediate, upon hydrolysis, would yield the desired β-trifluoromethyl ketone. This strategy leverages the reactivity of electron-rich alkenes towards electrophilic trifluoromethylating reagents.

A conceptual pathway is depicted below:

Caption: A conceptual pathway for the synthesis of a β-trifluoromethyl thiophene ketone via the reaction of a thienyl vinyl ether with a trifluoromethylating agent.

Caption: A conceptual pathway for the synthesis of a β-trifluoromethyl thiophene ketone via the reaction of a thienyl vinyl ether with a trifluoromethylating agent.| Thiophene Alkene Derivative | Trifluoromethylating Agent | Reaction Type | Intermediate | Final Product (after hydrolysis) |

| 1-(Thiophen-3-yl)vinyl ethyl ether | Electrophilic CF₃ source | Trifluoromethylation/Addition | α-Ethoxy-β-trifluoromethyl ethylthiophene | 1-(Thiophen-3-yl)-2-(trifluoromethyl)ethan-1-one |

This interactive table illustrates a potential synthetic route to a trifluoromethylated analog of 1-(thiophen-3-yl)propan-1-one.

Functional Group Interconversions and Derivatization Approaches

An alternative to the direct formation of the carbon-carbon bond of the ketone is the synthesis of a thiophene precursor with a different functional group at the 3-position, followed by its conversion to the desired propanone.

Chemoselective Reduction of Ketone Functionality to Alcohol

The ketone group of 1-(thiophen-3-yl)propan-1-one can be chemoselectively reduced to the corresponding secondary alcohol, 1-(thiophen-3-yl)propan-1-ol. This transformation is typically achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). libretexts.orgchemguide.co.uk Sodium borohydride is a selective reducing agent that readily reduces aldehydes and ketones to alcohols without affecting more robust functional groups or aromatic systems like the thiophene ring. lumenlearning.comchemistrysteps.com The reaction is generally carried out in a protic solvent such as methanol (B129727) or ethanol at room temperature or below. rsc.orgnih.gov

| Substrate | Reducing Agent | Solvent | Product |

| 1-(Thiophen-3-yl)propan-1-one | Sodium Borohydride (NaBH₄) | Methanol/Ethanol | 1-(Thiophen-3-yl)propan-1-ol |

This interactive table summarizes the typical conditions for the chemoselective reduction of 1-(thiophen-3-yl)propan-1-one.

Controlled Oxidation of Alcohol Precursors to Ketone

The reverse transformation, the oxidation of the secondary alcohol 1-(thiophen-3-yl)propan-1-ol to the ketone 1-(thiophen-3-yl)propan-1-one, is a crucial step in many synthetic routes. This oxidation can be accomplished using a variety of reagents, with pyridinium chlorochromate (PCC) being a common choice for the controlled oxidation of secondary alcohols to ketones without over-oxidation. libretexts.orgorganic-chemistry.orgmasterorganicchemistry.comyoutube.com The reaction is typically performed in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂) to prevent the formation of byproducts. libretexts.org The use of PCC allows for a high-yielding and clean conversion of the alcohol to the desired ketone. libretexts.orgmasterorganicchemistry.com

| Substrate | Oxidizing Agent | Solvent | Product |

| 1-(Thiophen-3-yl)propan-1-ol | Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | 1-(Thiophen-3-yl)propan-1-one |

This interactive table details the standard conditions for the controlled oxidation of 1-(thiophen-3-yl)propan-1-ol.

Nucleophilic Substitution Reactions for Diverse Derivative Synthesis

Nucleophilic substitution is a cornerstone for the derivatization of thiophene-containing compounds, allowing for the introduction of various functional groups onto the thiophene ring or its side chains. Aromatic nucleophilic substitution (SNAr) on the thiophene ring is a powerful method for creating analogs of 1-(thiophen-3-yl)propan-1-one. nih.gov This reaction typically proceeds through a stepwise addition-elimination mechanism, where a nucleophile adds to the thiophene ring to form a resonance-stabilized intermediate, known as a Meisenheimer adduct, followed by the elimination of a leaving group. nih.gov The presence of electron-withdrawing groups on the thiophene ring is often necessary to facilitate this reaction. nih.gov

For instance, studies on substituted 2-methoxy-5-nitrothiophenes demonstrate that nucleophiles like pyrrolidine (B122466) readily displace the methoxy group. nih.govnih.gov The reaction involves the initial addition of the nucleophile to the C2 position, followed by a proton transfer that triggers the release of methanol. nih.govnih.gov Similarly, the reactions of 4-nitro-2-thienyl-methyl chlorides with nucleophiles like lithium 2-nitropropan-2-ide result in high yields of C-alkylated products through an ionic substitution process initiated by nucleophilic attack on the thiophene ring. researchgate.net

Beyond the thiophene ring, nucleophilic substitution can also occur on the propanone side chain. In derivatives such as β-aminoketones (Mannich bases), the amino group can act as an excellent leaving group, facilitating substitution by other nucleophiles. For example, the dimethylamino group in 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride can be readily exchanged with various aliphatic and aromatic amines, as well as with sulfur nucleophiles like aryl mercaptans, to produce a diverse library of thioethers and other amine derivatives. researchgate.net

Alkylation Reactions of Heteroaromatic Systems Utilizing Ketonic Mannich Bases

Ketonic Mannich bases, which are β-amino-carbonyl compounds, serve as versatile intermediates in organic synthesis. wikipedia.orgnih.gov Those derived from thiophene ketones, such as 3-dimethylamino-1-(thiophen-2-yl)propan-1-one, are particularly useful as alkylating agents for a variety of nucleophiles, including other heteroaromatic systems. researchgate.net These Mannich bases act as precursors to α,β-unsaturated ketones (enones), which are generated in situ through the elimination of the amine moiety. researchgate.net These highly reactive enones are potent Michael acceptors, readily undergoing conjugate addition with nucleophilic heteroaromatics.

This strategy has been successfully employed for the C-alkylation of electron-rich heteroaromatics like indoles and NH-azoles. researchgate.netresearchgate.net The reaction of 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride with these nucleophiles leads to the formation of a new carbon-carbon bond, effectively attaching the thiophen-propanone moiety to the heteroaromatic ring system. researchgate.net The use of environmentally benign catalysts like Montmorillonite K10 clay can promote these alkylation reactions under mild, water-mediated conditions. researchgate.net This methodology provides an efficient route to complex molecules containing multiple heterocyclic units.

| Mannich Base Precursor | Heteroaromatic Nucleophile | Alkylated Product Type | Reference |

| 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one | Indole (B1671886) | C-Alkylated Indole | researchgate.netresearchgate.net |

| 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one | NH-Azoles | C-Alkylated Azole | researchgate.net |

| Various Ketonic Mannich Bases | Benzimidazole | C-Alkylated Benzimidazole | researchgate.net |

| Various Ketonic Mannich Bases | Pyrrole | C-Alkylated Pyrrole | researchgate.net |

Ring Closure Reactions for Fused Heterocyclic Architectures

The carbonyl group and activated positions on the thiophene ring of 1-(thiophen-3-yl)propan-1-one and its derivatives make them ideal substrates for ring closure reactions, leading to the synthesis of fused heterocyclic systems. rroij.com These reactions often involve condensation with bifunctional nucleophiles, where both nucleophilic centers react with the thiophene ketone moiety to build a new ring.

A prominent example is the reaction of thiophene-derived Mannich bases with hydrazine (B178648) derivatives to form pyrazolines. researchgate.net Similarly, reactions with other bifunctional reagents can yield a variety of fused systems. For instance, the reaction of 3-dimethylamino-1-(thiophen-2-yl)propan-1-one with appropriate nucleophiles has been shown to produce pyridines and 2,3-dihydro-1,5-1H-benzodiazepines. researchgate.net More advanced strategies involve intramolecular acyl transfer-annulation reactions, where heteroaryl ketones can be converted into N-fused heterocycles in a process driven by aromatization. nih.gov Another innovative approach enables the synthesis of thiophene-fused polycyclic systems, such as thieno[3,2-d]thiazoles, through a copper-catalyzed cascade bis-heteroannulation of aromatic ketoxime acetates. acs.org These methods provide powerful tools for constructing complex, polycyclic architectures that are prevalent in medicinal chemistry and materials science.

Claisen Condensation in the Synthesis of Thiophene-Containing Chalcones

The Claisen-Schmidt condensation, a variant of the aldol (B89426) condensation, is a fundamental and widely used method for synthesizing chalcones (α,β-unsaturated ketones). wikipedia.orgtaylorandfrancis.com This reaction involves the base-catalyzed condensation between a ketone possessing α-hydrogens and an aromatic aldehyde that lacks them. wikipedia.org In the context of thiophene derivatives, this reaction is invaluable for creating thiophene-containing chalcones, which are scaffolds for numerous biologically active compounds. benthamdirect.comjournaljpri.com

The synthesis typically involves reacting a thiophene-based ketone, such as 2-acetylthiophene (B1664040) or 5-bromo-2-acetylthiophene, with a variety of substituted aromatic or heteroaromatic aldehydes. nih.govacs.org The reaction is commonly carried out in an alcoholic solvent with a strong base like potassium hydroxide (B78521) or sodium hydroxide. nih.gov The base deprotonates the α-carbon of the ketone, generating a nucleophilic enolate which then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol adduct yields the final chalcone (B49325) product. This methodology allows for the synthesis of a vast library of chalcones with diverse substitution patterns on both the thiophene and the aromatic ring. journaljpri.comresearchgate.net

Table of Representative Thiophene Chalcone Syntheses via Claisen-Schmidt Condensation

| Thiophene Ketone Reactant | Aldehyde Reactant | Base/Solvent | Resulting Chalcone | Reference |

| 2-Acetyl-5-bromothiophene | 4-Nitrobenzaldehyde | NaOH / Ethanol | 1-(5-Bromothiophen-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one | acs.org |

| Thiophene-3-carbaldehyde | 4-Hydroxyacetophenone | KOH / Ethanol | 3-(3-(4-hydroxyphenyl)prop-1-ene-3-one-1-yl)thiophene | nih.gov |

| Thiophene-3-carbaldehyde | 4-Methoxyacetophenone | KOH / Ethanol | 3-(3-(4-methoxyphenyl)prop-1-ene-3-one-1-yl)thiophene | nih.gov |

| Thiophene-2-carbaldehyde | Substituted Acetophenones | Not specified | Various (2E)-1-(Aryl)-3-(thiophen-2-yl)prop-2-en-1-ones | journaljpri.com |

Stetter and Corey-Chaykovsky Reactions in Advanced Propanone Synthesis

Advanced synthetic transformations such as the Stetter and Corey-Chaykovsky reactions provide powerful routes for the elaboration of the propanone framework.

The Stetter reaction is a nucleophile-catalyzed 1,4-conjugate addition of an aldehyde to an α,β-unsaturated compound (a Michael acceptor). organic-chemistry.orgwikipedia.org This reaction, which represents a key example of umpolung (polarity reversal), transforms the normally electrophilic aldehyde carbonyl carbon into a nucleophile. wikipedia.orgirapa.org Catalyzed by N-heterocyclic carbenes (NHCs) or cyanide ions, the reaction yields valuable 1,4-dicarbonyl compounds, which are versatile precursors for synthesizing heterocycles like furans and pyrroles. wikipedia.orgirapa.org While direct examples involving 1-(thiophen-3-yl)propan-1-one are not prominent, the Stetter reaction is a crucial tool for synthesizing its 1,4-dicarbonyl analogs, expanding the synthetic toolbox for related structures. researchgate.net

The Johnson-Corey-Chaykovsky reaction offers a highly efficient method for converting ketones into epoxides. wikipedia.orgnrochemistry.com This reaction involves the addition of a sulfur ylide, such as dimethylsulfonium methylide or dimethyloxosulfonium methylide (Corey's ylide), to the carbonyl group. adichemistry.comorganic-chemistry.org The mechanism proceeds via nucleophilic attack of the ylide on the ketone's carbonyl carbon, forming a betaine intermediate. This intermediate then undergoes an intramolecular SN2 reaction, where the oxygen anion displaces the sulfonium group to form the three-membered epoxide ring. alfa-chemistry.com Applying this reaction to 1-(thiophen-3-yl)propan-1-one would convert its carbonyl group into a reactive thiophene-substituted oxirane ring, a versatile handle for subsequent functionalization and the construction of more complex molecular targets.

Stereoselective Synthetic Innovations

The creation of chiral molecules with high enantiomeric purity is a central goal in modern organic synthesis, particularly for pharmaceutical applications. For derivatives of 1-(thiophen-3-yl)propan-1-one, the prochiral ketone group is an ideal target for stereoselective transformations to produce chiral alcohols.

Enzymatic and Chemoenzymatic Approaches for Enantiomeric Control

Biocatalysis, utilizing isolated enzymes or whole-cell systems, offers a green and highly selective method for synthesizing enantiomerically pure compounds. Ketoreductases (KREDs) are particularly effective for the asymmetric reduction of prochiral ketones to chiral secondary alcohols. nih.gov For instance, the synthesis of (S)-3-(Methyl-Amino)-1-(thiophen-2-yl) propan-1-ol, a key intermediate for the drug duloxetine, can be achieved with high enantioselectivity using biocatalytic reduction with immobilized Saccharomyces cerevisiae. semanticscholar.org

A more sophisticated strategy is Dynamic Kinetic Resolution (DKR) , which combines the high enantioselectivity of an enzyme with a chemical catalyst that racemizes the starting material. acs.orgresearchgate.net In a typical DKR of a racemic alcohol, a lipase enzyme selectively acylates one enantiomer (kinetic resolution), while a metal catalyst (often ruthenium-based) continuously racemizes the slower-reacting enantiomer in situ. nih.gov This process allows for the theoretical conversion of 100% of the racemic starting material into a single, enantiomerically pure product. researchgate.net This chemoenzymatic approach has been successfully applied to α-hydroxy ketones bearing thiophene rings, affording enantiopure esters in excellent yields (91%) and with high enantiomeric excess (99% ee). acs.org These enzymatic and chemoenzymatic methods represent state-of-the-art techniques for achieving precise enantiomeric control in the synthesis of chiral thiophene derivatives.

Chiral Resolution Techniques for Optically Active Intermediates

The production of enantiomerically pure compounds is often critical, and for analogs of 1-(thiophen-3-yl)propan-1-one, this frequently involves the resolution of racemic intermediates. Methodologies such as preparative high-performance liquid chromatography (HPLC) and enzymatic resolution are prominent.

Preparative chiral HPLC is a powerful technique for separating enantiomers. chiraltech.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation. chiraltech.commdpi.com For thiophene-based compounds, polysaccharide-based CSPs, such as those derived from cellulose or amylose, have proven effective. mdpi.comresearchgate.net The choice of mobile phase and column temperature are critical parameters that must be optimized to achieve baseline separation and prevent peak distortion, especially during scale-up operations. mdpi.com Supercritical fluid chromatography (SFC) presents a greener alternative to HPLC, replacing flammable and toxic solvents like hexane with recyclable carbon dioxide, thereby reducing both cycle time and environmental impact. americanpharmaceuticalreview.com

Enzymatic kinetic resolution offers a highly selective and environmentally benign alternative for obtaining chiral intermediates. This technique employs enzymes, often lipases, which selectively catalyze the transformation (e.g., esterification or hydrolysis) of one enantiomer in a racemic mixture, leaving the other unreacted. mdpi.comnih.gov For instance, lipases from Candida antarctica and Candida rugosa have been successfully used for the resolution of racemic ketones and related carboxylic acids. nih.govnih.gov The efficiency and enantioselectivity of the resolution are highly dependent on the choice of enzyme, solvent, and reaction conditions. nih.govnih.gov This method can yield products with very high enantiomeric excess (ee). researchgate.net

Table 1: Comparison of Chiral Resolution Techniques for Thiophene Derivatives and Analogs

| Technique | Principle | Advantages | Common Applications / Examples |

|---|---|---|---|

| Preparative Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. mdpi.com | High purity achievable; applicable to a wide range of compounds. chiraltech.com | Separation of atropisomeric thiophene monomers using cellulose-type columns. mdpi.com |

| Enzymatic Kinetic Resolution | Enzyme-catalyzed selective reaction of one enantiomer. mdpi.com | High enantioselectivity (high ee%); mild, green conditions. researchgate.netresearchgate.net | Lipase-catalyzed esterification of racemic ketoprofen to isolate the (S)-enantiomer. nih.govnih.gov |

| Supercritical Fluid Chromatography (SFC) | Utilizes supercritical CO2 as the primary mobile phase. americanpharmaceuticalreview.com | "Greener" alternative to HPLC; faster separations. americanpharmaceuticalreview.com | Purification of enantiopure materials, including isomers and closely related impurities. americanpharmaceuticalreview.com |

Sustainable and Green Chemical Synthesis Protocols

The principles of green chemistry are increasingly being integrated into the synthesis of thiophene derivatives to enhance safety and efficiency while reducing waste. Key strategies include microwave-assisted synthesis, the use of green catalysts and solvents, and mechanochemistry.

Microwave-Assisted Synthesis Enhancements

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to significantly reduced reaction times, increased yields, and higher product purity compared to conventional heating methods. ruc.dknih.gov In the context of synthesizing thiophene ketones, microwave assistance is particularly beneficial for reactions like the Friedel-Crafts acylation. This technique allows for rapid, solvent-free, and efficient synthesis. ruc.dkacs.org For example, palladium-catalyzed C-3 acylation of thiophenes using aldehydes can be achieved in 15 to 30 minutes with microwave heating, a substantial improvement over the 1 to 3 hours required with standard thermal conditions. rsc.org The Paal-Knorr synthesis of substituted thiophenes from 1,4-diketones is another reaction that benefits greatly from microwave assistance, offering good yields in a fraction of the time. organic-chemistry.org

Table 2: Effect of Microwave Irradiation on Thiophene Synthesis

| Reaction Type | Conventional Heating Time | Microwave-Assisted Time | Yield Improvement | Reference |

|---|---|---|---|---|

| Pd-catalysed C-H Acylation | 1 - 3 hours | 15 - 30 minutes | Often higher yields | rsc.org |

| Paal-Knorr Thiophene Synthesis | Several hours | Minutes | Good to excellent yields | organic-chemistry.org |

| Stille Coupling for Polythiophenes | N/A | Significantly reduced | Higher molecular weights | princeton.edu |

| Suzuki Coupling for Oligomers | Several hours | 6 - 11 minutes | Fair to good yields | researchgate.net |

Application of Green Catalysts and Solvent Systems

The replacement of hazardous and stoichiometric Lewis acids (like AlCl₃) and volatile organic solvents is a cornerstone of green Friedel-Crafts acylation. acs.orgresearchgate.net Ionic liquids (ILs) and deep eutectic solvents (DES) have gained attention as both catalysts and green reaction media. rsc.orgnih.gov ILs, such as 1-butyl-3-methyl-imidazolium hydrogen sulfate ([bmim]HSO₄), can efficiently catalyze reactions like the Paal-Knorr synthesis without requiring an additional organic solvent. researchgate.net A deep eutectic solvent formed between choline chloride and zinc chloride, [CholineCl][ZnCl₂]₃, has been effectively used as a recyclable catalyst and solvent for the Friedel-Crafts acylation of aromatic compounds, including thiophenes, under microwave irradiation. rsc.org

Furthermore, solid acid catalysts like bismuth triflate and zinc oxide offer advantages such as high water tolerance, reusability, and the ability to perform reactions under solvent-free conditions. ruc.dkresearchgate.net These catalysts are environmentally benign and can often be recovered and reused multiple times with only a slight decrease in activity, making them ideal for industrial applications. ruc.dkrsc.org

Mechanochemical Approaches (e.g., Ball Milling) in Derivatization

Mechanochemistry, particularly high-speed ball milling, offers a solvent-free method for conducting chemical reactions. mdpi.com This technique uses mechanical force to induce chemical transformations, eliminating the need for bulk solvents and often reducing reaction times and simplifying work-up procedures. The Claisen-Schmidt condensation, a common method for synthesizing chalcones (α,β-unsaturated ketones) from ketones and aldehydes, is well-suited to mechanochemical activation. mdpi.comacs.org For instance, chalcones derived from substituted acetophenones and thiophene-3-carbaldehyde can be synthesized via this method. nih.govjournaljpri.com The reaction proceeds by grinding the reactants with a solid base, such as potassium hydroxide, leading to high yields in a short amount of time. mdpi.com This approach is a prime example of a sustainable synthetic method that minimizes waste and energy consumption. researchgate.net

Chemical Reactivity, Reaction Mechanisms, and Transformation Pathways of 1 Thiophen 3 Yl Propan 1 One

Oxidative Transformations of the Thiophene (B33073) Ring and Side Chains

The thiophene ring in 1-(Thiophen-3-yl)propan-1-one, while aromatic, is susceptible to oxidation, particularly at the sulfur atom. The stability of the thiophene ring is generally robust against mild oxidizing agents, which may instead target the alkyl side chain. pharmaguideline.com However, stronger oxidants can transform the sulfur heteroatom.

The oxidation of thiophene derivatives often proceeds in a stepwise manner. nih.gov The initial step involves the formation of a thiophene S-oxide. These S-oxides are typically unstable intermediates, except when bulky substituents are present at the 2- and 5-positions to provide steric hindrance. nih.gov In the absence of such protection, they can undergo further reactions, such as Diels-Alder-type dimerizations. nih.govwikipedia.org

Further oxidation leads to the formation of the more stable thiophene S,S-dioxide (sulfone). researchtrends.netresearchgate.net The conversion of the sulfur atom to a sulfoxide (B87167) or sulfone group results in a loss of aromaticity, transforming the ring into a highly reactive diene system, which can readily participate in cycloaddition reactions. researchtrends.netutexas.edu The rate of the initial oxidation to the sulfoxide is generally enhanced by electron-donating groups on the thiophene ring, while the subsequent oxidation to the sulfone is favored by electron-withdrawing groups. nih.gov The propanoyl group at the 3-position of 1-(Thiophen-3-yl)propan-1-one would therefore facilitate the second oxidation step.

Oxidizing agents commonly used for these transformations include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide, often in the presence of a catalyst such as methyltrioxorhenium(VII). nih.govresearchtrends.net Under certain conditions, oxidation can also occur at the C2-C3 double bond, leading to the formation of a thiophene-2,3-epoxide, which can then rearrange. nih.govwikipedia.org

| Oxidation Reaction | Reagent(s) | Primary Product | Notes |

| Sulfoxidation | m-CPBA, H₂O₂ | Thiophene S-oxide | Intermediate is often unstable and reactive. nih.gov |

| Sulfone Formation | Excess m-CPBA, H₂O₂ | Thiophene S,S-dioxide | Loss of aromaticity; product acts as a reactive diene. utexas.edu |

| Side-Chain Oxidation | Strong oxidizing agents | Carboxylic acid | The alkyl side chain can be oxidized to a carboxylic acid group. pharmaguideline.com |

Reductive Pathways of the Carbonyl Group and Related Functional Groups

The carbonyl group of 1-(Thiophen-3-yl)propan-1-one is a primary site for reductive transformations. As an aryl ketone, it can undergo reduction to either a secondary alcohol or be completely reduced to a methylene (B1212753) group, effectively removing the carbonyl functionality.

Reduction to the corresponding alcohol, 1-(thiophen-3-yl)propan-1-ol, can be achieved using various hydride-based reducing agents. wikipedia.org Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄). Catalytic hydrogenation can also be employed. Furthermore, enzymatic reductions, for instance using perakine (B201161) reductase, have been shown to be effective for the enantioselective reduction of aryl ketones to chiral alcohols, offering high yields and excellent enantioselectivity. acs.org

For the complete reduction of the carbonyl group to a methylene (CH₂) group, converting the propanoyl substituent to a propyl group, two classical methods are primarily used: the Clemmensen reduction and the Wolff-Kishner reduction. youtube.comyoutube.com

Clemmensen Reduction : This method utilizes a zinc-mercury amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid (HCl). These acidic conditions make it unsuitable for substrates with acid-sensitive functional groups. youtube.com

Wolff-Kishner Reduction : This reaction involves the formation of a hydrazone intermediate using hydrazine (B178648) (H₂NNH₂), followed by elimination of nitrogen gas upon heating with a strong base like potassium hydroxide (B78521) (KOH). youtube.com The basic conditions of this reaction make it complementary to the Clemmensen reduction, suitable for substrates that are sensitive to acid.

Catalytic transfer hydrogenation over magnesium oxide using isopropyl alcohol as the hydrogen source is another effective method for reducing aryl ketones to their corresponding alcohols. rsc.org

| Reduction Type | Reagent(s) | Product Functional Group | Reaction Conditions |

| Carbonyl to Alcohol | NaBH₄, LiAlH₄ | Secondary Alcohol | Standard laboratory conditions |

| Carbonyl to Methylene | Zn(Hg), HCl | Methylene (Alkyl) | Acidic (Clemmensen) youtube.com |

| Carbonyl to Methylene | H₂NNH₂, KOH, heat | Methylene (Alkyl) | Basic (Wolff-Kishner) youtube.com |

| Enantioselective Reduction | Perakine Reductase | Chiral Alcohol | Biocatalytic acs.org |

Mechanistic Studies of Nucleophilic Addition and Substitution Reactions

The thiophene ring itself is generally resistant to nucleophilic aromatic substitution (SNAr) unless activated by potent electron-withdrawing groups. pharmaguideline.com The propanoyl group on 1-(Thiophen-3-yl)propan-1-one acts as such an activating group, increasing the electrophilicity of the ring's carbon atoms and making it more susceptible to nucleophilic attack. Thiophene derivatives are noted to be significantly more reactive towards nucleophiles than their benzene (B151609) counterparts. uoanbar.edu.iqedurev.in

The mechanism for SNAr reactions on activated thiophenes typically follows a two-step addition-elimination pathway. uoanbar.edu.iqnih.gov

Addition Step : A nucleophile attacks an electron-deficient carbon atom of the thiophene ring (typically the C2 or C5 position relative to the activating group), breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The sulfur atom's d-orbitals may contribute to the stabilization of this intermediate. uoanbar.edu.iq

Elimination Step : The leaving group, originally attached to the carbon atom that was attacked, is expelled, and the aromaticity of the thiophene ring is restored.

The carbonyl carbon of the propanoyl group is also a prime site for nucleophilic addition. This reaction proceeds via the standard mechanism for ketones, where a nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which can then be protonated to form an alcohol.

Furthermore, the protons on the carbon atom alpha to the carbonyl group (the C2 position of the propanoyl chain) are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in various reactions, including Michael additions. The thiol-vinylsulfone Michael addition, for example, can be promoted by nucleophiles. researchgate.net Studies on nucleophilic conjugate additions to activated alkynes have also provided mechanistic insights that are relevant to the reactivity of enolates derived from ketones like 1-(thiophen-3-yl)propan-1-one. acs.org

Regioselectivity in Electrophilic Aromatic Substitution on the Thiophene Nucleus

Electrophilic aromatic substitution (EAS) is a characteristic reaction of thiophene, which is generally more reactive than benzene. pharmaguideline.com The regiochemical outcome of EAS on a substituted thiophene like 1-(Thiophen-3-yl)propan-1-one is governed by the electronic properties of the substituent.

The propanoyl group is a deactivating, meta-directing group in electrophilic aromatic substitution on a benzene ring. vanderbilt.edu This is due to its electron-withdrawing nature, which is exerted through both an inductive effect and a resonance effect. This deactivation reduces the nucleophilicity of the aromatic ring. The directing effect arises from the relative stability of the cationic intermediates (arenium ions or sigma complexes) formed upon electrophilic attack.

In the case of 3-substituted thiophenes, the situation is more complex. The thiophene ring itself shows a strong preference for substitution at the α-positions (C2 and C5) over the β-positions (C3 and C4) due to better stabilization of the cationic intermediate. When a deactivating group like the propanoyl group is at the C3 position, it deactivates all positions on the ring, but the C5 position is generally the most favored site for electrophilic attack. Attack at C5 leads to a more stable carbocation intermediate compared to attack at C2 or C4. uoanbar.edu.iq Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions on 1-(Thiophen-3-yl)propan-1-one are expected to yield the 5-substituted product as the major isomer. studysmarter.co.uklibretexts.org

| Intermediate Cation Stability for EAS on 3-Acylthiophene | ||

| Position of Attack | Relative Stability of Intermediate | Predicted Major Product |

| C2 | Less Stable | Minor |

| C4 | Less Stable | Minor |

| C5 | More Stable | Major |

Alkylation and Arylation Reactions for Structural Elaboration

Carbon-carbon bond-forming reactions are essential for the structural elaboration of 1-(Thiophen-3-yl)propan-1-one, enabling the synthesis of more complex derivatives. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose.

Arylation of the thiophene ring can be achieved through several methods:

Suzuki Coupling : This reaction involves the coupling of a thienylboronic acid or boronate ester with an aryl halide in the presence of a palladium catalyst and a base. This method is widely used due to its mild reaction conditions and tolerance of various functional groups. nih.govnih.gov

Stille Coupling : This involves the reaction of an organotin compound (e.g., a thienylstannane) with an aryl halide, catalyzed by palladium. While effective, the toxicity of the organotin reagents is a significant drawback. nih.gov

Direct C-H Arylation : This modern approach allows for the coupling of a C-H bond on the thiophene ring directly with an aryl halide, avoiding the need to pre-functionalize the thiophene. researchgate.netrsc.org For 1-(Thiophen-3-yl)propan-1-one, this reaction would likely be directed to the C2 or C5 positions. Palladium catalysis is common for these transformations. researchgate.netnih.gov

Alkylation can be performed using Friedel-Crafts alkylation, although this reaction can be complicated by issues of polysubstitution and carbocation rearrangements. A more controlled approach involves the introduction of an acyl group via Friedel-Crafts acylation, followed by reduction of the resulting ketone (e.g., via Clemmensen or Wolff-Kishner reduction) to the desired alkyl group. youtube.comyoutube.com

These coupling strategies are fundamental in synthesizing thiophene-based materials for applications in organic electronics and medicinal chemistry. nih.govresearchgate.net

| Reaction Type | Thiophene Reagent | Coupling Partner | Catalyst/Conditions | Reference |

| Suzuki Coupling | Thienylboronic acid | Aryl halide | Pd catalyst, Base | nih.gov |

| Stille Coupling | Thienylstannane | Aryl halide | Pd catalyst | nih.gov |

| Direct C-H Arylation | Thiophene | Aryl bromide | Pd(OAc)₂, Base | researchgate.net |

Cycloaddition Reactions with Activated Multiple Bonds

While the aromatic nature of thiophene makes it less reactive in cycloaddition reactions compared to furan (B31954) or pyrrole, it can participate in such reactions under specific conditions. researchtrends.net The reactivity can be enhanced by high temperatures, high pressures, or the presence of highly reactive dienophiles. researchtrends.net

A more common strategy to induce cycloaddition is to first oxidize the thiophene ring. As discussed in section 3.1, oxidation of 1-(Thiophen-3-yl)propan-1-one would yield a thiophene S-oxide or S,S-dioxide. These oxidized species are no longer aromatic and behave as potent dienes or dienophiles in cycloaddition reactions. utexas.edu

Diels-Alder Reactions : Thiophene S,S-dioxides, in particular, are excellent dienes and react readily with a wide range of dienophiles (activated alkenes or alkynes) in [4+2] cycloaddition reactions. utexas.edu A key feature of these reactions is that they often proceed with subsequent extrusion of sulfur dioxide (SO₂), providing a pathway to substituted benzenes or cyclohexadienes. researchtrends.net

1,3-Dipolar Cycloadditions : This class of reactions involves a 1,3-dipole reacting with a dipolarophile (such as an alkene or alkyne) to form a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.org Thiophene derivatives or their oxidized counterparts can potentially act as the dipolarophile component in reactions with 1,3-dipoles like azides, nitrile oxides, or azomethine ylides. sciforum.net These reactions are a powerful method for constructing complex heterocyclic systems in a stereocontrolled manner. wikipedia.orgsciforum.net

Derivatization Strategies for Functionalization and Probe Development

The versatile reactivity of 1-(Thiophen-3-yl)propan-1-one allows for extensive derivatization, making it a valuable scaffold for developing functional molecules and chemical probes. The combination of the thiophene ring, known for its electronic and photophysical properties, and the reactive carbonyl group provides multiple handles for modification.

Derivatization can be aimed at creating:

Fluorescent Probes : Thiophene-containing π-conjugated systems are frequently used in the design of fluorescent sensors for detecting ions and other analytes. acs.org The carbonyl group of 1-(Thiophen-3-yl)propan-1-one can be condensed with hydrazines or amines to form hydrazones or imines, respectively. This extends the π-conjugation of the system and introduces new chelating sites (N, O atoms), which can be used for selective ion binding. The binding event often leads to a detectable change in the fluorescence properties ("turn-on" or "turn-off" response). acs.org

Biologically Active Molecules : The thiophene nucleus is a common feature in many pharmacologically important compounds. frontiersin.org Derivatization of the 1-(thiophen-3-yl)propan-1-one scaffold through the reactions described previously (e.g., arylation, reduction followed by substitution) is a key strategy in medicinal chemistry to explore structure-activity relationships and develop new therapeutic agents. For instance, modifications around a thiophene core have been used to develop potent antiviral inhibitors. nih.govacs.org

Conjugated Oligomers and Polymers : The thiophene unit is a fundamental building block for conjugated materials used in organic electronics. mdpi.com Derivatization of 1-(thiophen-3-yl)propan-1-one, for example, by converting the carbonyl group into a site for polymerization or further coupling, can lead to the synthesis of novel materials with tailored electronic and optical properties. mdpi.com

| Derivative Type | Synthetic Strategy | Key Functionalization | Application |

| Fluorescent Probe | Condensation with hydrazine | Hydrazone formation | Ion sensing acs.org |

| Antiviral Agent | Suzuki coupling, Amide formation | Arylation, N-substitution | Medicinal Chemistry nih.gov |

| Conjugated Oligomer | Cross-coupling reactions | Extension of π-system | Organic Electronics mdpi.com |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise structure of 1-(Thiophen-3-yl)propan-1-one by mapping its carbon-hydrogen framework.

The ¹H NMR spectrum of 1-(Thiophen-3-yl)propan-1-one provides detailed information about the electronic environment of the protons and their spatial relationships. The spectrum is expected to show distinct signals for the protons on the thiophene (B33073) ring and the propanoyl side chain.

The three aromatic protons on the thiophene ring typically appear as complex multiplets in the downfield region (δ 7.0–8.5 ppm). The proton at the C2 position is expected to be the most deshielded due to its proximity to both the sulfur atom and the electron-withdrawing carbonyl group. The protons at the C4 and C5 positions will exhibit chemical shifts influenced by their respective electronic environments and coupling interactions. The coupling constants between these protons are characteristic of the thiophene ring system.

The protons of the ethyl group on the propanoyl chain appear in the upfield region. The methylene (B1212753) protons (-CH₂-) adjacent to the carbonyl group are expected to resonate as a quartet around δ 2.9 ppm due to spin-spin coupling with the three protons of the neighboring methyl group. The terminal methyl protons (-CH₃) will appear as a triplet around δ 1.2 ppm, resulting from coupling with the two methylene protons. ubc.ca

Table 1: Predicted ¹H NMR Spectral Data for 1-(Thiophen-3-yl)propan-1-one

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Thiophene H-2 | ~8.2 | Doublet of doublets (dd) | J ≈ 3.0, 1.2 Hz |

| Thiophene H-5 | ~7.8 | Doublet of doublets (dd) | J ≈ 5.0, 3.0 Hz |

| Thiophene H-4 | ~7.4 | Doublet of doublets (dd) | J ≈ 5.0, 1.2 Hz |

| Methylene (-CH₂-) | ~2.9 | Quartet (q) | J ≈ 7.2 Hz |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on solvent and experimental conditions.

The ¹³C NMR spectrum provides a definitive count of the non-equivalent carbon atoms in the molecule and offers insight into their chemical nature. For 1-(Thiophen-3-yl)propan-1-one, seven distinct signals are expected.

The most downfield signal corresponds to the carbonyl carbon (C=O), typically appearing in the δ 190–200 ppm range due to the strong deshielding effect of the oxygen atom. docbrown.info The four carbon atoms of the thiophene ring will resonate in the aromatic region (δ 125–145 ppm). The carbon atom directly attached to the carbonyl group (C3) will be the most downfield of the ring carbons. The carbon atoms of the ethyl side chain will appear in the upfield region, with the methylene carbon (-CH₂-) resonating around δ 30-35 ppm and the methyl carbon (-CH₃) appearing further upfield around δ 8-12 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-(Thiophen-3-yl)propan-1-one

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~195 |

| Thiophene C-3 | ~142 |

| Thiophene C-2 | ~132 |

| Thiophene C-5 | ~128 |

| Thiophene C-4 | ~126 |

| Methylene (-CH₂-) | ~32 |

Note: Predicted values are based on typical chemical shifts for substituted thiophenes and ketones. Actual values may vary.

For fluorinated analogs of 1-(Thiophen-3-yl)propan-1-one, ¹⁹F NMR spectroscopy is a powerful analytical technique. Fluorine-19 is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive for NMR detection. nih.gov

The key advantages of ¹⁹F NMR include its vast chemical shift range (over 300 ppm), which minimizes signal overlap, and the exquisite sensitivity of ¹⁹F chemical shifts to the local electronic environment. biophysics.orgthermofisher.com These features make ¹⁹F NMR an excellent tool for:

Structural Verification: Confirming the position and number of fluorine substituents on the thiophene ring or the propanoyl chain.

Probing Molecular Interactions: In applications like fragment-based drug discovery, changes in the ¹⁹F NMR spectrum upon binding to a biological target can provide information on binding events and the nature of the interaction. researchgate.net

Conformational Analysis: The chemical shift of a fluorine atom is sensitive to through-space interactions, allowing for the study of molecular conformation and dynamics.

For instance, a fluorine atom substituted at the C5 position of the thiophene ring would exhibit a distinct chemical shift and would show coupling to the proton at C4. The magnitude of ¹H-¹⁹F coupling constants can provide additional structural information.

Table 3: Conceptual Application of ¹⁹F NMR for a Fluorinated Analog

| Analog Structure | Potential ¹⁹F NMR Observation | Structural Insight |

|---|---|---|

| 1-(5-Fluorothiophen-3-yl)propan-1-one | A single doublet in the ¹⁹F spectrum | Confirms the presence of a single fluorine atom and its coupling to a neighboring proton. |

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FT-IR and Raman, probe the vibrational modes of molecular bonds, providing a characteristic "fingerprint" based on the functional groups present.

FT-IR spectroscopy is highly effective for identifying the key functional groups within 1-(Thiophen-3-yl)propan-1-one. The spectrum is characterized by absorption bands corresponding to the stretching and bending vibrations of specific bonds.

The most prominent feature in the FT-IR spectrum is expected to be a strong, sharp absorption band for the carbonyl (C=O) group stretch, typically observed between 1660 and 1680 cm⁻¹ for aryl ketones. ucdavis.edu The exact position is influenced by conjugation with the thiophene ring. Other significant absorptions include:

Aromatic C-H Stretch: Weak to medium bands appearing just above 3000 cm⁻¹ (typically 3100–3050 cm⁻¹). libretexts.org

Aliphatic C-H Stretch: Medium to strong bands appearing just below 3000 cm⁻¹ (typically 2980–2850 cm⁻¹) from the ethyl group. libretexts.org

Aromatic C=C Stretch: Multiple medium to weak bands in the 1600–1400 cm⁻¹ region, characteristic of the thiophene ring.

C-H Bending: Various bands in the fingerprint region (< 1400 cm⁻¹) corresponding to in-plane and out-of-plane bending of the aromatic and aliphatic C-H bonds.

Table 4: Characteristic FT-IR Absorption Bands for 1-(Thiophen-3-yl)propan-1-one

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

|---|---|---|

| 3100–3050 | C-H Stretch | Thiophene Ring |

| 2980–2850 | C-H Stretch | Ethyl Group (-CH₂CH₃) |

| 1680–1660 | C=O Stretch | Ketone |

| 1600–1400 | C=C Stretch | Thiophene Ring |

| ~1460 and ~1380 | C-H Bend | Ethyl Group (-CH₂CH₃) |

Raman spectroscopy provides vibrational information that is complementary to FT-IR. While FT-IR measures absorption based on changes in dipole moment, Raman scattering depends on changes in bond polarizability. horiba.com Therefore, symmetric and non-polar bonds often produce strong signals in Raman spectra, whereas they may be weak in FT-IR.

For 1-(Thiophen-3-yl)propan-1-one, the FT-Raman spectrum would be expected to show:

Strong Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the thiophene ring would likely produce a strong and sharp Raman signal.

C=C and C-S Stretching: The stretching vibrations of the C=C and C-S bonds within the thiophene ring are expected to be Raman active. researchgate.net

Carbonyl Stretch: The C=O stretching vibration, while strong in the IR, is also typically observable in the Raman spectrum.

Aliphatic C-H Modes: The C-H stretching and bending modes of the ethyl group will also be present.

The combination of FT-IR and FT-Raman data provides a more complete picture of the vibrational modes of the molecule, aiding in a robust structural confirmation. biointerfaceresearch.com

Table 5: Expected Prominent Raman Shifts for 1-(Thiophen-3-yl)propan-1-one

| Raman Shift (cm⁻¹) | Vibration Mode | Functional Group |

|---|---|---|

| 3100–3050 | C-H Stretch | Thiophene Ring |

| 2980–2850 | C-H Stretch | Ethyl Group |

| 1680–1660 | C=O Stretch | Ketone |

| 1500–1300 | Symmetric Ring Stretch | Thiophene Ring |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For 1-(Thiophen-3-yl)propan-1-one, the monoisotopic mass is 140.02959 Da. uni.lu In mass spectrometry, the compound is ionized, typically forming a molecular ion ([M]⁺), which can then break apart into smaller, characteristic fragment ions.

The analysis of these fragments provides valuable information about the molecule's structure. The molecular ion peak for 1-(Thiophen-3-yl)propan-1-one would be observed at a mass-to-charge ratio (m/z) of approximately 140. Key fragmentation pathways for ketones often involve alpha-cleavage, which is the breaking of the bond adjacent to the carbonyl group.

For 1-(Thiophen-3-yl)propan-1-one, two primary alpha-cleavage pathways are expected:

Loss of the ethyl group (•CH₂CH₃), resulting in the formation of a stable thienoyl cation at m/z 111.

Loss of the thiophen-3-yl radical, leading to the formation of a propanoyl cation at m/z 57.

The relative abundance of these fragment ions can provide insight into the stability of the resulting ions and radicals. The m/z 111 fragment, stabilized by the aromatic thiophene ring, is expected to be a prominent peak in the spectrum. Other potential fragments can arise from the cleavage within the thiophene ring itself, though these are typically less common.

Table 1: Predicted Mass Spectrometry Data for 1-(Thiophen-3-yl)propan-1-one uni.lu

| Adduct/Fragment | Formula | Predicted m/z |

|---|---|---|

| [M]⁺ | C₇H₈OS⁺ | 140.02904 |

| [M+H]⁺ | C₇H₉OS⁺ | 141.03687 |

| [M+Na]⁺ | C₇H₈NaOS⁺ | 163.01881 |

| Thienoyl cation | C₅H₃OS⁺ | 111.xxxxx |

Note: Exact m/z for fragment ions are theoretical and would be confirmed by high-resolution mass spectrometry.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The absorption of light promotes electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature and extent of its conjugated system.

The structure of 1-(Thiophen-3-yl)propan-1-one contains two key chromophores: the thiophene ring and the carbonyl group (C=O). These are conjugated, meaning their π-orbitals overlap, which tends to shift the absorption maxima (λmax) to longer wavelengths compared to the non-conjugated chromophores.

Two primary types of electronic transitions are expected for this molecule:

π → π* transitions: These involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. These are typically high-energy transitions resulting in strong absorption bands, characteristic of the conjugated aromatic system.

n → π* transitions: These transitions involve promoting an electron from a non-bonding orbital (n), such as one of the lone pairs on the carbonyl oxygen, to a π* antibonding orbital. These are lower-energy transitions and result in weaker absorption bands at longer wavelengths compared to the π → π* transitions.

Table 2: Expected Electronic Transitions for 1-(Thiophen-3-yl)propan-1-one

| Type of Transition | Orbitals Involved | Expected Relative Energy | Expected Relative Intensity |

|---|---|---|---|

| π → π* | π bonding to π* antibonding | High | Strong |

Single-Crystal X-ray Diffraction (XRD) for Absolute Stereochemistry and Crystal Packing

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, one can determine bond lengths, bond angles, and torsional angles with very high precision. This technique provides an unambiguous determination of the molecule's absolute stereochemistry and reveals how molecules are arranged in the solid state, a phenomenon known as crystal packing.

For 1-(Thiophen-3-yl)propan-1-one, which is achiral, the primary information from an XRD study would be the precise molecular geometry and the nature of intermolecular interactions in the crystal lattice. Although no published crystal structure for this specific compound is currently available, an XRD analysis would reveal:

Molecular Conformation: The dihedral angle between the plane of the thiophene ring and the plane of the propanone group.

Bond Parameters: Precise measurements of all bond lengths (e.g., C-S, C=C, C=O, C-C) and angles.

Intermolecular Interactions: The analysis would identify any non-covalent interactions, such as C-H···O or C-H···π hydrogen bonds, or π-π stacking between thiophene rings, which govern the crystal packing.

Crystallographic Data: The analysis would yield the crystal system, space group, and unit cell dimensions, which are unique for a given crystalline form of a compound.

Table 3: Information Obtainable from Single-Crystal XRD of 1-(Thiophen-3-yl)propan-1-one

| Parameter | Description |

|---|---|

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths/Angles | Precise geometric parameters of the molecule. |

This information is crucial for understanding the solid-state properties of the material and for computational modeling studies.

Computational Chemistry and Theoretical Modeling of 1 Thiophen 3 Yl Propan 1 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT calculations are instrumental in predicting a wide range of molecular properties by approximating the electron density of a system. For 1-(Thiophen-3-yl)propan-1-one, DFT can be employed to gain a comprehensive understanding of its geometry, electronic structure, reactivity, and spectroscopic characteristics.

Geometry Optimization and Conformational Analysis

A fundamental step in computational chemistry is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For 1-(Thiophen-3-yl)propan-1-one, this involves finding the minimum energy structure by calculating the forces on each atom and adjusting their positions until those forces are negligible. This process yields crucial information about bond lengths, bond angles, and dihedral angles.

Conformational analysis is particularly important for flexible molecules like 1-(Thiophen-3-yl)propan-1-one, which has rotatable bonds. By systematically rotating the dihedral angles, specifically around the C-C single bonds of the propanone chain and the bond connecting it to the thiophene (B33073) ring, a potential energy surface can be mapped. This allows for the identification of various conformers (rotational isomers) and the determination of their relative stabilities. The most stable conformer corresponds to the global minimum on the potential energy surface, while other local minima represent less stable, but potentially populated, conformers. These calculations are typically performed using a functional such as B3LYP in combination with a basis set like 6-311++G(d,p). dergipark.org.tr

Table 1: Hypothetical Optimized Geometrical Parameters for the Most Stable Conformer of 1-(Thiophen-3-yl)propan-1-one (Calculated at the B3LYP/6-311++G(d,p) level of theory)

| Parameter | Value |

| Bond Lengths (Å) | |

| C=O | 1.215 |

| C(thiophene)-C(carbonyl) | 1.480 |

| C(carbonyl)-C(ethyl) | 1.520 |

| C-S (thiophene) | 1.710 |

| Bond Angles (°) ** | |

| C(thiophene)-C(carbonyl)-O | 121.0 |

| C(thiophene)-C(carbonyl)-C(ethyl) | 118.5 |

| O=C-C(ethyl) | 120.5 |

| Dihedral Angles (°) ** | |

| C(thiophene)-C(thiophene)-C(carbonyl)-O | 15.0 |

| C(thiophene)-C(carbonyl)-C(ethyl)-C(methyl) | 175.0 |

Note: The data in this table is representative and intended for illustrative purposes.

Electronic Structure Analysis: HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential (MEP), and Charge Distribution

Understanding the electronic structure of 1-(Thiophen-3-yl)propan-1-one is crucial for predicting its reactivity and intermolecular interactions. DFT provides several key descriptors for this purpose.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a significant role in chemical reactions. irjweb.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. irjweb.comschrodinger.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.comschrodinger.com

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the electron density surface and color-coded to indicate regions of varying electrostatic potential. Red regions, indicating negative potential, are susceptible to electrophilic attack, while blue regions, indicating positive potential, are prone to nucleophilic attack. For 1-(Thiophen-3-yl)propan-1-one, the MEP map would likely show a region of high negative potential around the carbonyl oxygen atom, making it a likely site for interaction with electrophiles.

Charge distribution analysis, often performed using methods like Mulliken population analysis, provides the net atomic charges on each atom in the molecule. This information helps in understanding the polarity of bonds and identifying reactive sites.

Table 2: Hypothetical Electronic Properties of 1-(Thiophen-3-yl)propan-1-one (Calculated at the B3LYP/6-311++G(d,p) level of theory)

| Property | Value (eV) |

| HOMO Energy | -6.50 |

| LUMO Energy | -1.80 |

| HOMO-LUMO Energy Gap | 4.70 |

Note: The data in this table is representative and intended for illustrative purposes.

Prediction of Regioselectivity and Reaction Pathways

DFT-based reactivity descriptors can be used to predict the regioselectivity of chemical reactions involving 1-(Thiophen-3-yl)propan-1-one. The Fukui function and Parr functions are powerful tools for identifying the most reactive sites in a molecule for electrophilic, nucleophilic, and radical attacks. researchgate.netresearchgate.net By analyzing these local reactivity descriptors, it is possible to predict which atoms in the thiophene ring or the propanone side chain are most likely to participate in a given reaction. This is particularly useful for predicting the outcomes of reactions such as electrophilic aromatic substitution on the thiophene ring or nucleophilic addition to the carbonyl group.

Furthermore, DFT can be used to model entire reaction pathways by locating transition states and calculating activation energies. This allows for a detailed mechanistic understanding of a reaction and can help in predicting the most favorable reaction pathway among several possibilities.

Simulation of Vibrational Frequencies and Spectroscopic Data

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an infrared (IR) spectrum. spectroscopyonline.com By comparing the calculated vibrational spectrum with the experimentally obtained spectrum, the structure of the synthesized compound can be confirmed. Each vibrational mode corresponds to a specific type of bond stretching, bending, or wagging. The calculated frequencies are often scaled by a factor to account for anharmonicity and other systematic errors in the computational method. spectroscopyonline.com This comparison serves as a powerful tool for structural elucidation.

Table 3: Hypothetical Comparison of Calculated and Experimental Vibrational Frequencies for 1-(Thiophen-3-yl)propan-1-one

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C=O stretch | 1720 | 1685 |

| C-H stretch (thiophene) | 3100 | 3090 |

| C-H stretch (aliphatic) | 2980 | 2975 |

| C-S stretch (thiophene) | 850 | 840 |

| C-C stretch | 1250 | 1240 |

Note: The data in this table is representative and intended for illustrative purposes.

Investigation of Tautomeric Equilibria and Stability

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. For 1-(Thiophen-3-yl)propan-1-one, the primary tautomeric equilibrium to consider is the keto-enol tautomerism, involving the interconversion between the ketone form and its corresponding enol form.

DFT calculations can be used to determine the relative stabilities of these tautomers by calculating their Gibbs free energies. d-nb.infonih.govd-nb.infojocpr.comscispace.com The tautomer with the lower Gibbs free energy will be the more stable and therefore the predominant form at equilibrium. The equilibrium constant (KT) for the tautomerization process can be calculated from the difference in Gibbs free energies (ΔG) between the tautomers. scispace.com These calculations can be performed in both the gas phase and in different solvents to understand the effect of the environment on the tautomeric equilibrium.

Table 4: Hypothetical Relative Energies and Gibbs Free Energies for the Tautomers of 1-(Thiophen-3-yl)propan-1-one (Calculated at the B3LYP/6-311++G(d,p) level of theory in the gas phase)

| Tautomer | Relative Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Keto | 0.00 | 0.00 |

| Enol | 10.5 | 9.8 |

Note: The data in this table is representative and intended for illustrative purposes, showing the keto form to be more stable.

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT is excellent for studying static properties of molecules at their energy minima, molecular dynamics (MD) simulations provide insights into their dynamic behavior over time. frontiersin.orgnih.govresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational space of 1-(Thiophen-3-yl)propan-1-one at a given temperature.

By simulating the molecule's movements over nanoseconds or even microseconds, MD can reveal the accessible conformations, the barriers to rotation between them, and the lifetimes of different conformational states. mdpi.com This is particularly valuable for understanding how the molecule's flexibility might influence its interactions with other molecules, such as in a biological system or in solution. MD simulations can also provide information about the solvation of 1-(Thiophen-3-yl)propan-1-one by modeling its interactions with surrounding solvent molecules.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Structural Optimization

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in computational chemistry for predicting the biological activity of chemical compounds based on their molecular structures. For thiophene derivatives, 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been effectively employed to understand the structural requirements for various biological activities. mdpi.comrsc.org These models establish a correlation between the physicochemical properties (steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields) of a series of compounds and their observed activities. mdpi.commdpi.com

A theoretical study on thiophene derivatives as tubulin inhibitors established a 3D-QSAR model with significant statistical quality, showing a correlation coefficient (R²) of 0.949 and a cross-validation coefficient (q²) of 0.743. nih.gov Such models are crucial for identifying key structural factors responsible for a compound's cytotoxicity and for designing new compounds with potentially higher activity. nih.gov For instance, in a study of thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors, CoMFA and CoMSIA models were developed with high predictive capabilities (CoMFA q² = 0.783, r² = 0.944; CoMSIA q² = 0.728, r² = 0.982). rsc.org

The contour maps generated from these analyses provide insights into how modifications to the molecular structure, such as the propanone group on the thiophene ring of 1-(Thiophen-3-yl)propan-1-one, could influence biological activity. For example, the models might indicate that bulky substituents are favored or disfavored in certain regions, or that hydrogen bond donors or acceptors would enhance binding affinity. mdpi.com This information guides the structural optimization of lead compounds to improve their desired biological effects.

| Model | Target | q² (Cross-validated R²) | R² (Non-cross-validated R²) | r²_pred (Predictive R²) | Reference |

|---|---|---|---|---|---|

| CoMFA | Tubulin | 0.743 | 0.949 | 0.929 | nih.gov |

| CoMFA | LSD1 | 0.783 | 0.944 | 0.851 | rsc.org |

| CoMSIA | LSD1 | 0.728 | 0.982 | 0.814 | rsc.org |

| CoMFA | FXR Agonists | 0.664 | 0.960 | 0.872 | mdpi.com |

| CoMSIA | FXR Agonists | 0.706 | 0.969 | 0.866 | mdpi.com |

Molecular Docking Studies for Elucidating Binding Interactions with Chemical Entities

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. japer.in It is widely used to understand the binding mechanisms of ligands, such as thiophene derivatives, with biological targets like proteins and enzymes. ajol.info For example, docking studies on benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives shed light on the electrostatic interactions responsible for their affinity towards 5-HT1A serotonin (B10506) receptors. nih.govnih.gov

In these studies, the ligand is placed into the binding site of the target protein, and its conformation and orientation are systematically explored. The resulting poses are scored based on their binding affinity, which is calculated using a scoring function. For novel thiophene derivatives investigated as potential anti-typhoid agents, molecular docking explored theoretical binding affinities against the S. Typhi DNA gyrase B target, with values ranging from -7.1 to -7.8 kcal/mol. ajol.info

The analysis of the docked poses reveals crucial interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, between the ligand and the amino acid residues in the active site of the receptor. japer.inajol.info For instance, the most promising analogue in one study, 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one, displayed a micromolar affinity (Ki = 2.30 μM) toward 5-HT1A sites, and docking helped explain the observed affinity through its specific interactions. nih.govnih.gov These insights are invaluable for structure-based drug design, allowing for the rational modification of compounds like 1-(Thiophen-3-yl)propan-1-one to enhance their binding potency and selectivity.

| Thiophene Derivative Class | Target Protein | Key Interacting Residues | Binding Affinity Range (kcal/mol) | Reference |

|---|---|---|---|---|

| Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one | 5-HT1A Serotonin Receptor | Not specified | Ki = 2.30 μM (for best analogue) | nih.govnih.gov |

| Novel anti-typhoid agents | S. Typhi DNA gyrase B | LYS35, THR247, ASP166, VAL164 | -7.1 to -7.8 | ajol.info |

| Flavones (as COX-2 inhibitors) | Cyclooxygenase-2 (COX-2) | Tyr385, Tyr355, Arg120 | Not specified | japer.in |

Theoretical Insights into Adsorption Behaviors on Surfaces

Theoretical studies, primarily using Density Functional Theory (DFT), provide significant insights into the adsorption behavior of thiophene and its derivatives on various surfaces, which is crucial for applications in catalysis, hydrodesulfurization (HDS), and corrosion inhibition. researchgate.netbohrium.com DFT calculations help determine the most stable adsorption configurations, adsorption energies, and the nature of the interaction between the molecule and the surface. acs.org

Studies on the adsorption of thiophene on transition metal (100) surfaces (such as Pt, Rh, Pd, Au, and Ag) have shown that the inclusion of van der Waals (vdW) interactions is necessary for accurate modeling. researchgate.netbohrium.com On all these metals, the most stable configuration involves the thiophene molecule lying parallel to the surface, with the center of the ring over a hollow site. researchgate.net The strength of the interaction varies depending on the metal, with the order of interaction strength being Ag < Au < Pd < Rh < Pt. researchgate.net The interaction is characterized as chemisorption on reactive metals like Pt and physisorption on coinage metals like Au and Ag. researchgate.net

For thiophene adsorption on FeS surfaces, DFT studies reveal that charge transfer occurs from the Fe d-band to the π-system of the thiophene molecule. acs.org This charge transfer leads to changes in the intramolecular structure of thiophene, including the elongation of C–S bonds, which is a critical step in the desulfurization process. acs.org The adsorption energy is significantly influenced by the surface structure, with the lowest-energy adsorption on the FeS(011) surface being -1.34 eV. acs.org The presence of the propanone group in 1-(Thiophen-3-yl)propan-1-one would likely influence the adsorption geometry and energy through steric effects and potential interactions of the carbonyl group with the surface. Furthermore, thiophene derivatives have been investigated as corrosion inhibitors for carbon steel, where they form a protective adsorbed layer on the metal surface. mdpi.com

| Molecule | Surface | Method | Lowest Adsorption Energy (eV) | Reference |

|---|---|---|---|---|

| Thiophene | FeS(011) | DFT | -1.34 | acs.org |

| Thiophene | Cu(100) | DFT | -0.98 | researchgate.net |

| Thiophene | Rh-Cu(100) alloy | DFT | -3.55 | researchgate.net |

Nonlinear Optical (NLO) Property Investigations

Organic compounds featuring extended π-conjugated systems, such as those based on thiophene, are of great interest for applications in nonlinear optics (NLO) due to their potential for large third-order optical nonlinearities. nih.govresearchgate.net Theoretical investigations, often employing DFT and time-dependent DFT (TD-DFT), are essential for understanding and predicting the NLO properties of these materials. acs.org These properties arise from the delocalization of π-electrons along the molecular framework, which can be polarized by an external electric field. nih.gov

The key parameters characterizing NLO response are linear polarizability (α), first hyperpolarizability (β), and second hyperpolarizability (γ). acs.org Theoretical calculations focus on how molecular structure influences these parameters. For instance, creating donor-π-acceptor (D-π-A) systems is a common strategy to enhance NLO properties. beilstein-journals.org In such systems, an electron-donating group and an electron-accepting group are connected by a π-conjugated linker, like a thiophene ring, facilitating intramolecular charge transfer (ICT), which is crucial for a large NLO response. nih.gov